Cutamesine C-11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

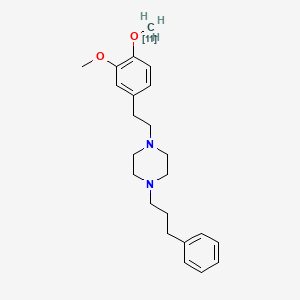

Cutamesine C-11, also known as this compound, is a chemical compound with the molecular formula C23H32N2O2 and a molecular weight of 367.5131 g/mol . It is a radiolabeled version of SA-4503, a sigma-1 receptor agonist. Sigma-1 receptors are involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and neuroprotection .

Preparation Methods

The synthesis of Cutamesine C-11 involves the incorporation of a radioactive isotope, typically carbon-11, into the molecular structure of SA-4503. The synthetic route generally includes the following steps:

Synthesis of the precursor molecule: The precursor molecule, SA-4503, is synthesized through a series of organic reactions involving the formation of the piperazine ring and the attachment of the phenyl and methoxy groups.

Radiolabeling: The precursor is then subjected to radiolabeling with carbon-11, a positron-emitting isotope.

Chemical Reactions Analysis

Key Reaction Steps:

-

The carbon-11 isotope is introduced via methylation of a desmethyl precursor using [¹¹C]methyl iodide under basic conditions (e.g., NaOH/DMSO) .

-

Radiolabeling must be completed within 20–40 minutes due to the short half-life of carbon-11 (20.4 minutes) .

Chemical Stability and Degradation

This compound exhibits limited stability in aqueous solutions, with rapid decomposition observed under physiological pH. Key degradation pathways include:

-

Hydrolysis of the methoxy groups under acidic or basic conditions.

-

Oxidative demethylation at the aromatic ring positions.

Stability Data:

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Plasma stability (t₁/₂) | 15–30 min | Human plasma, 37°C | |

| Radiochemical purity | >95% | Post-synthesis (0 min) | |

| Purity after 40 min | ~80% | Room temperature |

Receptor-Binding Interactions

This compound binds σ1 receptors through specific molecular interactions, as revealed by computational and crystallographic studies :

Binding Interactions:

-

The protonated nitrogen in the piperazine core forms a π-cation interaction with Phe107, while the methoxy groups participate in hydrophobic contacts .

Metabolic Pathways

In vivo metabolism studies in rats show that this compound undergoes hepatic oxidation and demethylation :

Major Metabolites:

Analytical Characterization

Critical quality attributes of this compound are validated using HPLC and mass spectrometry:

Analytical Parameters:

| Parameter | Method | Specification | Reference |

|---|---|---|---|

| Radiochemical purity | HPLC | ≥95% | |

| Specific activity | Mass spectrometry | 50–100 GBq/µmol | |

| Lipophilicity (LogP) | Shake-flask assay | 2.8 ± 0.3 |

Scientific Research Applications

Cutamesine C-11 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a radiolabeled tracer in positron emission tomography (PET) imaging studies to investigate the distribution and density of sigma-1 receptors in various tissues.

Biology: The compound helps in studying the role of sigma-1 receptors in cellular processes, including neuroprotection, modulation of ion channels, and neurotransmitter release.

Medicine: this compound is used in preclinical and clinical research to explore the potential therapeutic applications of sigma-1 receptor agonists in treating neurodegenerative diseases, psychiatric disorders, and pain management.

Mechanism of Action

Cutamesine C-11 exerts its effects by binding to sigma-1 receptors, which are located in the endoplasmic reticulum membrane. Upon binding, the compound modulates the activity of various ion channels, including calcium and potassium channels, and influences the release of neurotransmitters such as dopamine, serotonin, and glutamate. This modulation leads to neuroprotective effects, reduction of oxidative stress, and regulation of cellular homeostasis .

Comparison with Similar Compounds

Cutamesine C-11 is unique due to its radiolabeled nature, which allows for non-invasive imaging studies using PET. Similar compounds include:

SA-4503: The non-radiolabeled version of this compound, which also acts as a sigma-1 receptor agonist.

PRE-084: Another sigma-1 receptor agonist with similar pharmacological properties but different chemical structure.

BD1063: A sigma-1 receptor antagonist used in research to study the effects of sigma-1 receptor inhibition.

This compound stands out due to its application in imaging studies, providing valuable insights into the distribution and function of sigma-1 receptors in vivo.

Properties

Molecular Formula |

C23H32N2O2 |

|---|---|

Molecular Weight |

367.5 g/mol |

IUPAC Name |

1-[2-(3-methoxy-4-(111C)methoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine |

InChI |

InChI=1S/C23H32N2O2/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3/i1-1 |

InChI Key |

UVSWWUWQVAQPJR-BJUDXGSMSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)O[11CH3] |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC |

Synonyms |

(11C)SA4503 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride cutamesine SA 4503 SA-4503 SA4503 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.